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Compound of Interest

Compound Name: MK-6892

Cat. No.: B609098

Executive Summary

MK-6892 is a potent, selective, and full agonist for the high-affinity nicotinic acid receptor, G
protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2
(HCARZ2).[1][2] Developed as a potential therapeutic agent for dyslipidemia, MK-6892
demonstrated excellent receptor activity and a robust in vivo effect, primarily the reduction of
free fatty acids (FFAS).[2][3] Notably, it was engineered to have a superior therapeutic window
over niacin, with a significantly reduced profile for causing vasodilation (flushing), a common
and limiting side effect of niacin therapy.[2] This document provides a comprehensive overview
of the pharmacological, pharmacokinetic, and pharmacodynamic properties of MK-6892 based
on available preclinical data.

Mechanism of Action

MK-6892 exerts its effects through the specific activation of the GPR109A receptor, a Gai-
coupled receptor predominantly expressed on the surface of adipocytes and various immune
cells.[2][3]

Signaling Cascade:
» Binding and Activation: MK-6892 binds to the orthosteric site of the GPR109A receptor.

o Gai-Protein Signaling: This binding event induces a conformational change in the receptor,
leading to the activation of the associated heterotrimeric Gi protein. The Gai subunit
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dissociates and inhibits the enzyme adenylyl cyclase.

e CAMP Reduction: Inhibition of adenylyl cyclase results in decreased intracellular
concentrations of cyclic adenosine monophosphate (CAMP).

« Inhibition of Lipolysis: In adipocytes, reduced cAMP levels lead to the decreased activity of
hormone-sensitive lipase (HSL), a key enzyme responsible for the hydrolysis of triglycerides
into free fatty acids (FFAs) and glycerol.

o Reduced Plasma FFAs: The inhibition of lipolysis results in a lower efflux of FFAs from
adipose tissue into the bloodstream, thereby reducing plasma FFA concentrations.[3]

e [B-Arrestin Pathway: Like many GPCRs, GPR109A activation by MK-6892 also promotes the
recruitment of B-arrestin.[3] This leads to receptor desensitization and internalization, a
common mechanism for regulating signal duration.[3]

In Vitro Pharmacology

The in vitro activity of MK-6892 has been characterized across multiple species using various
functional assays. The compound shows high potency for the human GPR109A receptor, with
significantly lower potency for rodent and canine orthologs.

Data F ion: Quantitative In Vitro [

Parameter Species Value Assay Type Reference
) Radioligand

Ki Human 4nM o [3]
Binding

EC50 Human 16 nM GTPyS Binding [3]
Calcium

EC50 Human 74 nM o [3]
Mobilization

EC50 Mouse 240 nM GTPyS Binding [3]

EC50 Rat 4.6 uM GTPyS Binding [3]

EC50 Dog 1.3 uM GTPyS Binding [3]
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In Vivo Pharmacology & Pharmacokinetics

In vivo studies confirmed that the FFA-lowering effect of MK-6892 is GPR109A-dependent and
demonstrated a favorable pharmacokinetic profile.

Pharmacodynamics (In Vivo)

Studies in wild-type mice demonstrated that oral administration of MK-6892 effectively
suppresses plasma FFA levels.[3] This effect was absent in GPR109A knockout mice,
confirming the on-target mechanism of action.[3] Preclinical studies in rats and dogs also
showed good activity in reducing FFAs and, critically, a superior therapeutic window regarding
FFA reduction versus vasodilation when compared to niacin.[2]

Pharmacokinetics

Detailed pharmacokinetic parameters such as elimination half-life, total clearance, and oral
bioavailability are not extensively reported in peer-reviewed literature. The compound is
described as having a "good PK across species".[2] A single-point pharmacokinetic study in fed
wild-type mice after a 100 mg/kg oral dose showed a blood concentration of 229 uM at 15
minutes post-administration.[3]

Clinical Development Status

As of the date of this document, there is no publicly available information from clinical trial
registries (e.g., ClinicalTrials.gov) indicating that MK-6892 has entered human clinical trials. Its
development may have been discontinued during the preclinical phase.

Visualizations
Signaling Pathway Diagram
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Caption: GPR109A signaling cascade upon activation by MK-6892.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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